

# Technical Support Center: Dolutegravir-Creatinine Elevation via OCT2 Inhibition

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## Compound Focus: Dolutegravir

CAS No.: 1051375-16-6

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## Introduction: Mechanism & Clinical Significance

**Dolutegravir**, a widely used **HIV integrase strand transfer inhibitor**, has been clinically demonstrated to cause reversible elevations in serum creatinine through a specific **inhibition of organic cation transporter 2 (OCT2)** in the kidneys. This interaction represents a classic example of **transporter-mediated drug-interaction** rather than true nephrotoxicity. Understanding this mechanism is crucial for researchers studying drug transport, HIV therapeutics, and renal physiology, as it affects both laboratory interpretation and clinical management.

The OCT2 transporter, located on the **basolateral membrane of renal proximal tubule cells**, facilitates the uptake of creatinine from blood into tubular cells. **Dolutegravir's** inhibition of OCT2 reduces the tubular secretion of creatinine, leading to a **transient increase in serum creatinine levels** without actual impairment of glomerular filtration rate (GFR). This phenomenon has been consistently observed in clinical studies and requires careful interpretation in both research and clinical settings to avoid misclassification of renal function. The following table summarizes key clinical findings related to this interaction:

*Table: Clinical Evidence of **Dolutegravir's** Effect on Creatinine and Renal Function Estimates*

Study Population	Dolutegravir Dosing	Effect on Serum Creatinine	Effect on eGFR	Reference
Healthy subjects (cohort 1)	50 mg once daily	Not directly measured	~10% decrease (attributable to OCT2 inhibition)	[1]
Healthy subjects (cohort 2)	50 mg twice daily	Not directly measured	~14% decrease (attributable to OCT2 inhibition)	[1]
Thai population with HIV (n=214)	50 mg once daily (after switch from EFV)	Significant increase	Mean decrease from 117.0 to 92.4 mL/min/1.73m <sup>2</sup> (20.8%)	[2]
Japanese population with HIV (n=108)	50 mg once daily	Significant increase	Median decrease from 74 to 66.5 mL/min/1.73m <sup>2</sup>	[2]

## Quantitative Data Summary

### Pharmacokinetic Interaction Data

**Dolutegravir's** inhibition of OCT2 not only affects creatinine transport but also significantly impacts the pharmacokinetics of other OCT2 substrate drugs. The most extensively studied interaction is with **metformin**, an oral antihyperglycemic agent and known OCT2 substrate. This interaction demonstrates a **clear dose-response relationship**, with twice-daily **dolutegravir** administration producing substantially greater effects than once-daily dosing. The following table quantifies these interactions based on clinical studies:

Table: **Dolutegravir's Effect on Metformin Pharmacokinetics in Healthy Subjects**

Pharmacokinetic Parameter	Metformin + DTG 50mg q24h	Metformin + DTG 50mg q12h	Metformin Alone
AUC(0-τ) Increase	+79%	+145%	Baseline
Cmax Increase	+66%	+111%	Baseline
Half-life (t <sub>1/2</sub> )	Unchanged	Unchanged	Unchanged
Time to Return to Baseline	Rapid return after DTG discontinuation	Rapid return after DTG discontinuation	N/A

## Inhibition Parameters Across Studies

The reported inhibition constants for **dolutegravir** against OCT2 show considerable variability across studies, largely dependent on **experimental methodologies**. Recent research has systematically evaluated factors contributing to this variability to establish optimized experimental conditions. The estimated **in vivo inhibition constant (K<sub>i</sub>)** of **dolutegravir** for OCT2-mediated metformin transport has been determined through pharmacokinetic modeling of clinical data:

Table: **Dolutegravir** OCT2 Inhibition Parameters

Parameter Type	Value	Experimental Conditions	Source
In vivo K <sub>i</sub> (estimated)	0.0890 μM	PK modeling of clinical DDI data with metformin	[3]
In vitro IC <sub>50</sub> (lowest)	0.126 μM	1-minute uptake + 30-minute preincubation	[3] [4]
In vitro IC <sub>50</sub> Range	0.126-2.12 μM (geometric mean)	Variable uptake times and preincubation conditions	[4]
Clinical C <sub>max,u</sub>	0.217 μM	Maximum unbound plasma concentration	[4]

## Experimental Protocols

### In Vitro OCT2 Inhibition Assay

**Purpose:** To evaluate the inhibitory potential of investigational drugs on OCT2-mediated transport using a validated cell-based system.

#### Materials:

- HEK293 cells stably expressing human OCT2 (HEK293/OCT2)
- Appropriate mock-transfected control cells
- Radiolabeled substrates: [14C]creatinine or [3H]MPP+
- Test compounds (**dolutegravir**, cimetidine, pyrimethamine as controls)
- Uptake buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4)

#### Methodology:

- **Cell Culture:** Maintain HEK293/OCT2 and mock cells in appropriate media with selection antibiotics. Culture cells to 80-90% confluence before experimentation.
- **Preincubation Optimization:** Preincubate cells with **dolutegravir** for **30 minutes** at 37°C to maximize inhibitory effect detection [3].
- **Uptake Assay:**
  - Use **short uptake times (1-2 minutes)** to minimize the impact of efflux processes on IC50 determination [3].
  - Incubate cells with radiolabeled substrate (e.g., 10 µM creatinine) in the presence or absence of inhibitors.
  - Terminate uptake by rapid washing with ice-cold buffer.
- **Measurement:**
  - Quantify cell-associated radioactivity using liquid scintillation counting.
  - Normalize protein content across samples.
- **Data Analysis:**
  - Calculate uptake velocity in presence and absence of inhibitors.
  - Determine IC50 values using nonlinear regression analysis.
  - Account for nonspecific uptake using mock-transfected control cells.

**Troubleshooting Note:** IC50 values show **strong time-dependency**, with 27-fold higher values observed when uptake time extends from 1 to 30 minutes. Always standardize and report uptake duration [3].

## Clinical DDI Study Design

**Purpose:** To evaluate the effect of **dolutegravir** on the pharmacokinetics of metformin as a prototype OCT2 substrate drug in healthy volunteers.

### Study Design:

- **Type:** Open-label, parallel-group, 3-period, fixed-sequence crossover
- **Population:** Healthy adult subjects (typical n=15 per cohort)
- **Key Exclusion Criteria:** HIV positivity, renal impairment, use of other OCT2 inhibitors

### Dosing Protocol:

- **Period 1 (5 days):** Metformin 500 mg q12h alone (establish baseline)
- **Period 2 (7 days):** Metformin 500 mg q12h + **dolutegravir** (50 mg q24h or 50 mg q12h)
- **Period 3 (10 days):** Metformin 500 mg q12h alone (washout assessment)
- **Administration:** All doses taken with moderate-fat meal (~30% fat)

### Pharmacokinetic Sampling:

- **Metformin:** Pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, and 12 hours post-dose on last day of each period
- **Dolutegravir:** Pre-dose and at 1, 2, 3, 4, 6, 8, and 12 hours post-dose on day 7 of period 2

### Endpoint Measurements:

- Primary: Metformin AUC(0- $\tau$ ), C<sub>max</sub>, CL<sub>r</sub>
- Secondary: **Dolutegravir** concentrations, safety parameters

## Troubleshooting & FAQs

### Common Experimental Challenges

#### Issue: Variable IC<sub>50</sub> values across laboratories

- **Root Cause:** Differences in uptake time and preincubation conditions significantly impact IC<sub>50</sub> determination [3].

- **Solution:** Standardize uptake time to 1-2 minutes and implement 30-minute preincubation with inhibitor. Include positive controls (cimetidine or pyrimethamine) in each experiment.

#### Issue: Discrepancy between in vitro IC50 and clinical observations

- **Root Cause:** Traditional in vitro conditions may not reflect accumulated inhibition with repeated dosing.
- **Solution:** Use physiologically based pharmacokinetic (PBPK) modeling incorporating accumulation parameters. The estimated in vivo  $K_i$  for **dolutegravir** is 0.0890  $\mu\text{M}$  [3].

#### Issue: Different substrates yield varying inhibition potencies

- **Root Cause:** OCT2 inhibition is substrate-dependent, with different compounds showing different kinetic profiles [5].
- **Solution:** Test multiple substrates when characterizing novel inhibitors, using creatinine and metformin as reference compounds.

## Data Interpretation Guidelines

#### FAQ: How to distinguish OCT2-mediated creatinine elevation from true nephrotoxicity?

- **Answer:** Employ complementary biomarkers such as **cystatin C**, which is not transported by OCT2. In a Thai cohort, 65% of participants with decreased  $e\text{GFR}_{\text{cre}}$  on **dolutegravir** had normal kidney function by  $e\text{GFR}_{\text{cystC}}$  [2]. Additionally, OCT2-mediated effects are typically rapid, dose-dependent, and reversible upon drug discontinuation.

#### FAQ: Why do different tyrosine kinase inhibitors show varying effects on creatinine?

- **Answer:** Compounds like crizotinib exhibit multiple mechanisms including both competitive and non-competitive inhibition of OCT2, with preincubation time significantly affecting potency measurements [5]. The inhibitory effect also depends on the specific substrate used in assays.

#### FAQ: What are the regulatory considerations for OCT2 inhibition?

- **Answer:** The ICH-M12 guideline specifically mentions **dolutegravir** as an in vivo inhibitor of OCT2, recommending clinical DDI evaluations with OCT2 substrates for investigational drugs [4].

#### FAQ: How should dose adjustments be managed for metformin with dolutegravir coadministration?

- **Answer:** Clinical guidelines recommend considering metformin dose adjustments when starting or stopping **dolutegravir** in patients taking metformin, given the 79-145% increase in metformin

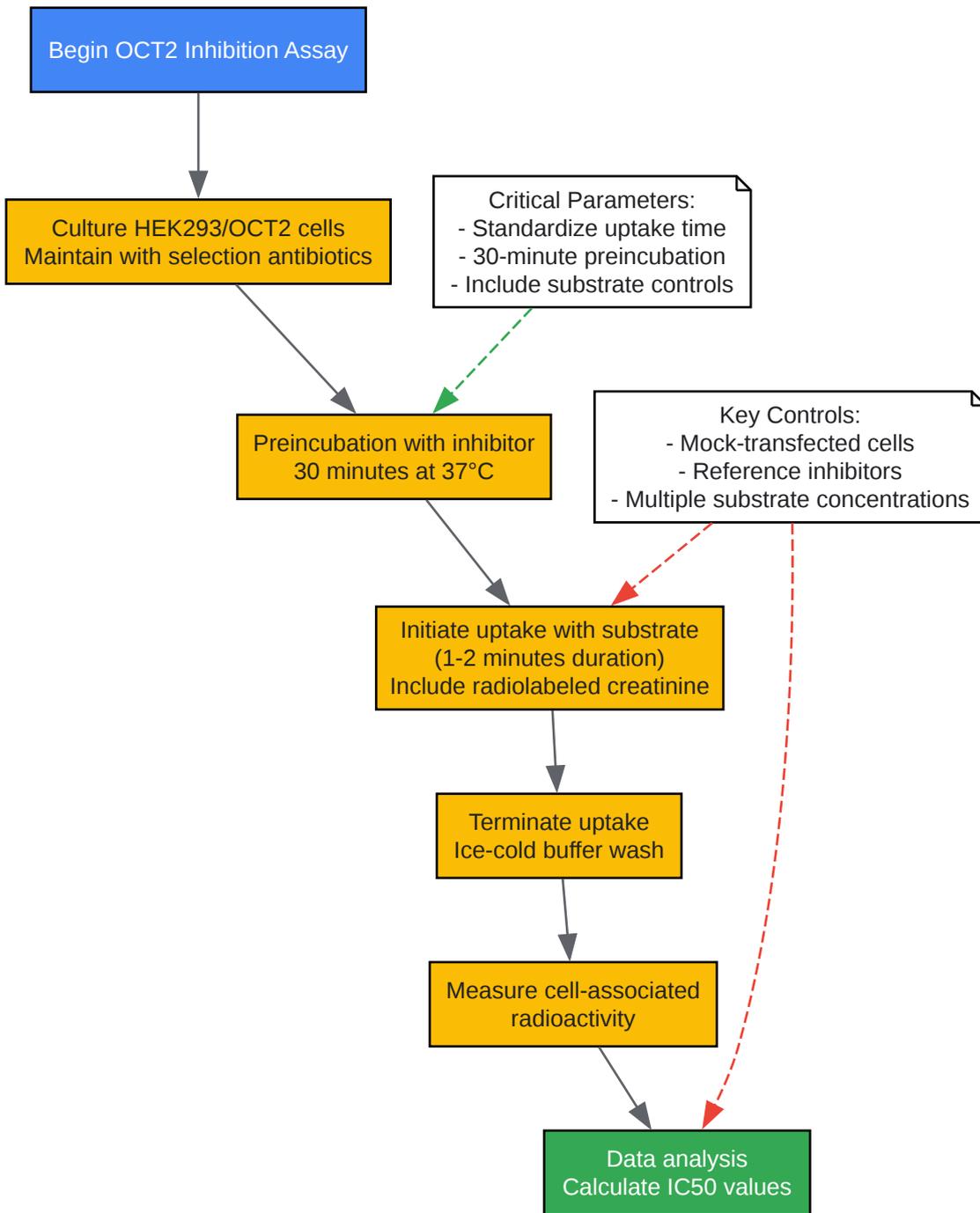
exposure observed with coadministration [1]. Close monitoring of glycemic control is advised during these transitions.

## Visual Workflows

### DOT Script for Mechanism of **Dolutegravir-Mediated Creatinine Elevation**

*Diagram 1: Mechanism of **dolutegravir**-mediated creatinine elevation through OCT2 inhibition at the basolateral membrane of renal tubular cells.*

### DOT Script for Experimental Workflow: In Vitro OCT2 Inhibition Assay



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